molecular formula C19H14F2O5 B3624959 {7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B3624959
M. Wt: 360.3 g/mol
InChI Key: FWRWFEALQRHRLX-UHFFFAOYSA-N
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Description

The compound is a derivative of chromone (2H-chromen-2-one), which is a heterocyclic compound with a benzopyran backbone. The 2,4-difluorobenzyl group is attached to the chromone via an ether linkage .


Molecular Structure Analysis

The compound contains a chromone backbone, which consists of a benzene ring fused to a pyran ring. The 2,4-difluorobenzyl group is attached to the 7-position of the chromone via an ether linkage .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group or at the benzene ring. The presence of the difluorobenzyl group may also influence the reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the difluorobenzyl group. Fluorine atoms are highly electronegative, which could influence the compound’s reactivity .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of chromone derivatives is an active area of research due to their diverse biological activities. Future research could explore the potential biological activities of this specific compound .

Properties

IUPAC Name

2-[7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O5/c1-10-14-5-4-13(25-9-11-2-3-12(20)6-16(11)21)7-17(14)26-19(24)15(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRWFEALQRHRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 2
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{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

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